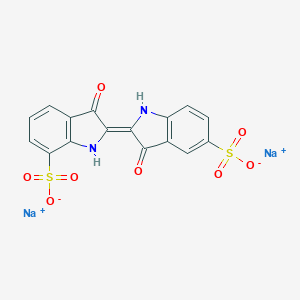
Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
描述
. It is widely used in various industries, including textiles, food, and pharmaceuticals, due to its vibrant blue color and stability.
准备方法
Synthetic Routes and Reaction Conditions: Indigo Carmine is synthesized from indigo through sulfonation. The process involves treating indigo with sulfuric acid to introduce sulfonyl groups at the 5 and 7 positions of the indole ring. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of Indigo Carmine is scaled up using large reactors and continuous flow processes. The raw materials, including indigo and sulfuric acid, are fed into the reactor, and the reaction is monitored to achieve the desired product quality. The final product is purified through crystallization and filtration to obtain high-purity Indigo Carmine.
化学反应分析
Types of Reactions: Indigo Carmine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and expanding its applications.
Common Reagents and Conditions:
Oxidation: Indigo Carmine can be oxidized using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction of Indigo Carmine can be achieved using reducing agents like sodium dithionite or hydrogen.
Substitution: Substitution reactions involve replacing one or more functional groups in the molecule with other groups, often using nucleophilic or electrophilic reagents.
Major Products Formed:
Oxidation Products: Oxidation of Indigo Carmine can lead to the formation of indigo derivatives with altered color properties.
Reduction Products: Reduction can produce leuco-indigo, a colorless form of indigo, which can be re-oxidized to regain its blue color.
Substitution Products: Substitution reactions can result in the formation of various indigo derivatives with different functional groups.
科学研究应用
Indigo Carmine has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and as a reagent in organic synthesis.
Biology: Employed in cell staining and microscopy to visualize cellular structures.
Medicine: Utilized in diagnostic tests and as a colorant in pharmaceutical formulations.
Industry: Applied as a dye in textiles, food coloring, and cosmetics.
作用机制
The mechanism by which Indigo Carmine exerts its effects involves its interaction with various molecular targets and pathways. The compound's sulfonic acid groups enhance its solubility in water, allowing it to bind to biological molecules and cellular structures. The blue color of Indigo Carmine is due to its conjugated double bond system, which absorbs light in the visible spectrum.
相似化合物的比较
Indigo Carmine is similar to other indigo derivatives, such as Indigo and Indigo Disulfonic Acid. its unique sulfonic acid groups and molecular structure make it more soluble in water and suitable for a wider range of applications. Other similar compounds include:
Indigo: A natural dye derived from plants, used in textile dyeing.
Indigo Disulfonic Acid: A derivative of indigo with sulfonic acid groups, used in industrial applications.
Indigo Carmine stands out due to its stability, vibrant color, and versatility in various scientific and industrial applications.
属性
IUPAC Name |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSLQRLGCUULDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27414-68-2 | |
| Record name | Disodium 3,3'-dioxo-1,1',3,3'-tetrahydro-2,2'-biindole-5,7'-disulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 3,3'-DIOXO-1,1',3,3'-TETRAHYDRO-2,2'-BIINDOLE-5,7'-DISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PP6T1AHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


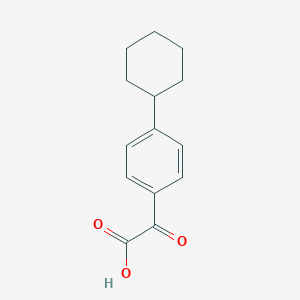

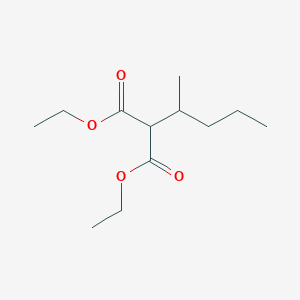

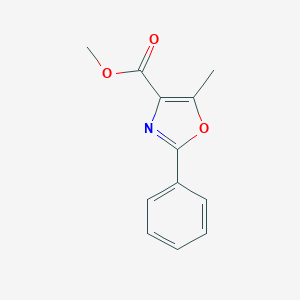

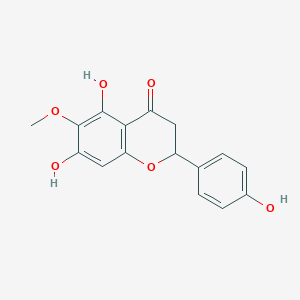

![2-Bromodibenzo[b,d]furan](/img/structure/B31776.png)
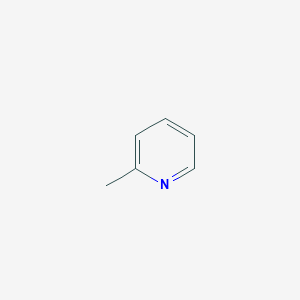
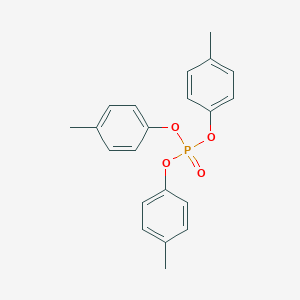
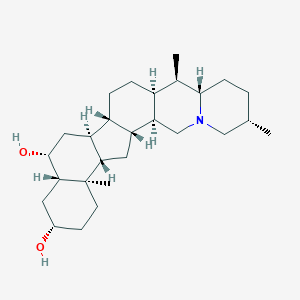

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)
